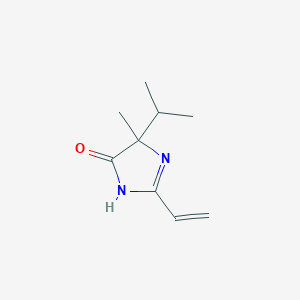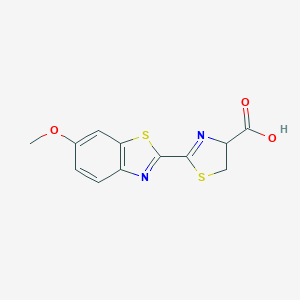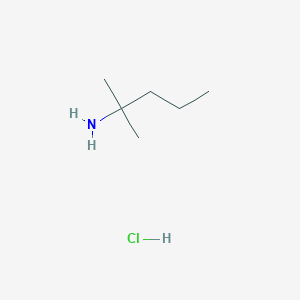
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one (EMI) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. EMI belongs to the class of imidazoles, which are heterocyclic organic compounds containing a five-membered ring structure. EMI has been found to have various applications in scientific research, including as a potential therapeutic agent in the treatment of diseases such as cancer and Alzheimer's disease.
科学研究应用
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro (Chen et al., 2018). This compound has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease (Wang et al., 2019).
作用机制
The mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and is a target for Alzheimer's disease treatment (Wang et al., 2019).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells (Chen et al., 2018). This compound has also been found to reduce inflammation in animal models of arthritis (Mishra et al., 2015). In addition, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2019).
实验室实验的优点和局限性
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has several advantages for lab experiments, including its low cost, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one. One area of research is to further investigate the mechanism of action of this compound and identify specific targets for its therapeutic effects. Another area of research is to develop more efficient methods for synthesizing this compound and other imidazole compounds. In addition, future studies could explore the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, this compound is a synthetic compound with various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. The synthesis method of this compound is relatively simple and cost-effective, making it a viable option for large-scale production. This compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, but its mechanism of action is not fully understood. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
合成方法
The synthesis of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves the reaction of 2-methylimidazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white crystalline solid with a yield of around 80% (Mishra et al., 2015). The synthesis method of this compound is relatively simple and cost-effective, making it a viable option for large-scale production.
属性
CAS 编号 |
126973-49-7 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
InChI |
InChI=1S/C9H14N2O/c1-5-7-10-8(12)9(4,11-7)6(2)3/h5-6H,1H2,2-4H3,(H,10,11,12) |
InChI 键 |
GUCPUUMEKCFBAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C=C)C |
规范 SMILES |
CC(C)C1(C(=O)NC(=N1)C=C)C |
同义词 |
4H-Imidazol-4-one,2-ethenyl-1,5-dihydro-5-methyl-5-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)










